5-Methyl-2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)nicotinic acid
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Overview
Description
5-Methyl-2-(7-oxa-2-azaspiro[35]nonan-2-yl)nicotinic acid is a complex organic compound that features a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)nicotinic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the spirocyclic core through a cyclization reaction, followed by functional group modifications to introduce the nicotinic acid moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This could include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
5-Methyl-2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be used in the study of biological pathways and interactions due to its unique structure.
Mechanism of Action
The mechanism by which 5-Methyl-2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)nicotinic acid exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, potentially modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-oxa-7-azaspiro[3.5]nonane: Shares a similar spirocyclic structure but lacks the nicotinic acid moiety.
7-Oxa-1-azaspiro[3.5]nonan-2-one: Another spirocyclic compound with different functional groups.
Uniqueness
What sets 5-Methyl-2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)nicotinic acid apart is its combination of the spirocyclic core with the nicotinic acid moiety.
Properties
Molecular Formula |
C14H18N2O3 |
---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
5-methyl-2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H18N2O3/c1-10-6-11(13(17)18)12(15-7-10)16-8-14(9-16)2-4-19-5-3-14/h6-7H,2-5,8-9H2,1H3,(H,17,18) |
InChI Key |
FFSDNMHTFDQYIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)N2CC3(C2)CCOCC3)C(=O)O |
Origin of Product |
United States |
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